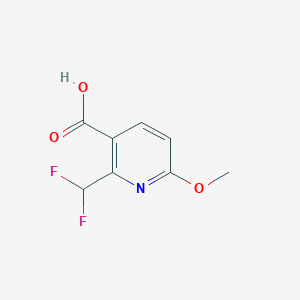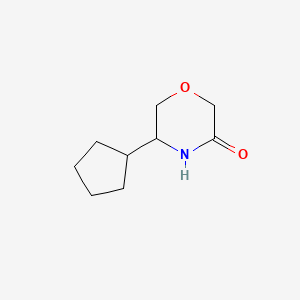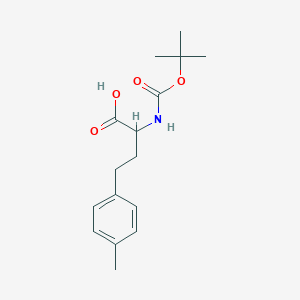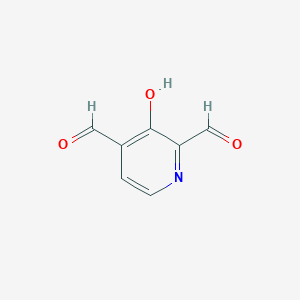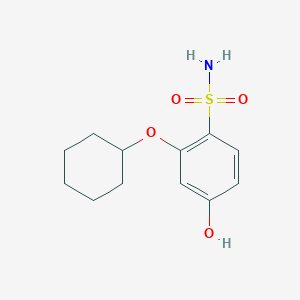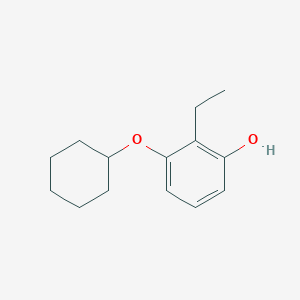
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by its unique structure, which includes an acetyl group, a dimethylaminoethylaminomethyl group, and a hydroxy group attached to the coumarin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxycoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethylaminoethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-dimethylaminoethylaminomethyl-7-ketocoumarin.
Reduction: Formation of 3-hydroxyethyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Lacks the acetyl and dimethylaminoethylaminomethyl groups.
3-Acetyl-7-hydroxycoumarin: Lacks the dimethylaminoethylaminomethyl group.
5-Dimethylaminoethylaminomethyl-7-hydroxycoumarin: Lacks the acetyl group.
Uniqueness
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is unique due to the presence of both the acetyl and dimethylaminoethylaminomethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
3-acetyl-5-[[2-(dimethylamino)ethylamino]methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C16H20N2O4/c1-10(19)13-8-14-11(9-17-4-5-18(2)3)6-12(20)7-15(14)22-16(13)21/h6-8,17,20H,4-5,9H2,1-3H3 |
Clé InChI |
KSNIUKILFXDASU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



